molecular formula C16H14F3N5O B2695411 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethyl)benzamide CAS No. 2034324-68-8

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2695411
CAS No.: 2034324-68-8
M. Wt: 349.317
InChI Key: TTYCAIATLSVKPJ-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethyl)benzamide is a heterocyclic compound featuring a [1,2,4]triazolo[1,5-a]pyrimidine core linked to a 4-(trifluoromethyl)benzamide group via a propyl chain.

Properties

IUPAC Name

N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O/c17-16(18,19)13-5-3-12(4-6-13)14(25)20-7-1-2-11-8-21-15-22-10-23-24(15)9-11/h3-6,8-10H,1-2,7H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYCAIATLSVKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCC2=CN3C(=NC=N3)N=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the triazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.

    Attachment of the propyl linker: The triazolopyrimidine core is then reacted with a propyl halide (e.g., propyl bromide) in the presence of a base like potassium carbonate to introduce the propyl group.

    Introduction of the trifluoromethylbenzamide moiety: The final step involves coupling the intermediate with 4-(trifluoromethyl)benzoic acid or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing the triazolo-pyrimidine moiety exhibit promising anticancer properties. For instance, a study synthesized several trifluoromethyl pyrimidine derivatives, including N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethyl)benzamide. These derivatives were evaluated for their anticancer activity against various cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer). The results demonstrated moderate to significant cytotoxic effects, suggesting potential for further development as anticancer agents .

Mechanism of Action
The biological effects of this compound are primarily mediated through interactions with specific protein targets involved in cancer cell proliferation and survival pathways. The unique structural features of the triazolo-pyrimidine core facilitate these interactions, enhancing the compound's efficacy .

Antifungal and Insecticidal Properties

The compound has also shown potential as an antifungal and insecticidal agent. A study on related trifluoromethyl pyrimidine derivatives indicated that some exhibited good antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. These findings suggest that derivatives of this compound could be explored for agricultural applications to combat fungal diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the benzamide and triazolo-pyrimidine moieties can significantly impact biological activity. For example:

Substituent Effect on Activity
Trifluoromethyl groupIncreases lipophilicity and potency
Amide linkageEnhances binding affinity to targets
Triazole ringCritical for biological activity

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the triazolo-pyrimidine core followed by functionalization to introduce the trifluoromethyl group and amide linkage. The reaction conditions—such as solvent choice and temperature—are critical for optimizing yield and purity .

Mechanism of Action

The mechanism of action of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Activity Profiles

The compound’s structural uniqueness lies in its triazolopyrimidine core and trifluoromethylbenzamide substituent. Below is a comparative analysis with similar compounds:

Compound Core Structure Key Substituents Reported Activity
N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethyl)benzamide [1,2,4]Triazolo[1,5-a]pyrimidine Propyl linker, 4-(trifluoromethyl)benzamide Hypothesized antimicrobial/herbicidal activity (based on structural analogs)
Quinazoline derivatives (e.g., N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazones) Quinazoline Pyrazole-carbonyl, aldehyde hydrazones Antifungal activity (e.g., 74.3% inhibition against Fusarium graminearum at 50 μg/mL)
Triazolopyrimidine sulfonamides [1,2,4]Triazolo[1,5-a]pyrimidine Sulfonamide groups Herbicidal activity (e.g., ALS enzyme inhibition)
Trifluralin (α,α,α-Trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine) Benzene Trifluoromethyl, nitro groups Pre-emergent herbicide (broad-spectrum weed control)

Key Findings:

Triazolopyrimidine vs. Quinazoline Cores: Triazolopyrimidines exhibit broader bioactivity due to their dual heterocyclic nitrogen-rich systems, which enhance binding to biological targets like enzymes or receptors. In contrast, quinazoline derivatives (e.g., compound 5d and 5k in ) show selective antifungal activity but require higher substituent diversity for potency . The trifluoromethyl group in the target compound may improve membrane permeability compared to non-fluorinated analogs, as seen in trifluralin’s herbicidal efficacy .

Trifluoromethylbenzamide vs. sulfonamide: Sulfonamide-containing triazolopyrimidines (e.g., herbicides) inhibit acetolactate synthase (ALS), while the benzamide group may target other pathways, such as microtubule assembly or fungal cell wall synthesis .

Synthetic Complexity :

  • The synthesis of the target compound involves multi-step reactions, including cyclization to form the triazolopyrimidine core and amide coupling for the benzamide group. This contrasts with simpler quinazoline derivatives synthesized via condensation reactions .

Biological Activity

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a triazolopyrimidine core linked to a trifluoromethylbenzamide moiety. Its molecular formula is C16H16F3N5C_{16}H_{16}F_3N_5 with a molecular weight of approximately 336.35 g/mol. The presence of the trifluoromethyl group is notable for enhancing lipophilicity and potentially improving membrane permeability.

Research indicates that compounds with triazole and pyrimidine functionalities often interact with various biological targets including enzymes and receptors involved in cell signaling pathways. Specifically, the triazolo[1,5-a]pyrimidine core may exhibit inhibitory effects on protein kinases and other enzymes implicated in cancer progression.

Key Mechanisms:

  • Inhibition of Tyrosine Kinases : Similar compounds have been shown to inhibit AXL receptor tyrosine kinase, which is associated with cancer cell proliferation and survival .
  • Antitumor Activity : Triazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential use as anticancer agents .

Anticancer Properties

Several studies have highlighted the anticancer potential of triazolopyrimidine derivatives:

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa7.01 ± 0.60Induces apoptosis
Compound BNCI-H4608.55 ± 0.35Inhibits proliferation
Compound CMCF-714.31 ± 0.90Causes cell cycle arrest

These findings suggest that this compound may exhibit similar properties due to its structural characteristics.

Other Biological Activities

In addition to its anticancer effects, compounds with similar structures have been evaluated for various other biological activities:

  • Antimicrobial Activity : Triazole derivatives have shown antibacterial properties against pathogenic bacteria .
  • Anti-inflammatory Effects : Some studies suggest that these compounds may also exhibit anti-inflammatory properties through modulation of inflammatory pathways.

Case Studies

  • Study on Antitumor Activity : A recent study synthesized several triazolopyrimidine derivatives and evaluated their cytotoxicity against A549 lung cancer cells. The most potent compound exhibited an IC50 value of 0.95 nM, indicating strong antitumor activity .
  • Mechanistic Insights : Another study utilized molecular docking simulations to predict the interaction of triazolo[1,5-a]pyrimidine compounds with target proteins involved in cancer signaling pathways. The results indicated favorable binding affinities and potential for therapeutic application .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure:

  • Trifluoromethyl Group : Enhances lipophilicity and may improve interaction with lipid membranes.
  • Triazole Ring : Essential for biological activity; modifications here can lead to variations in potency.

Q & A

Q. How do researchers validate target engagement in cellular or animal models of disease?

  • Methodology : Target occupancy is assessed via pull-down assays (e.g., biotinylated probes) or CETSA (cellular thermal shift assay). In , compound 73 reduces tau hyperphosphorylation in transgenic mouse models of tauopathy. Biomarker analysis (e.g., phospho-tau levels via ELISA) confirms efficacy .

Tables of Key Data

Q. Table 1. Representative Synthetic Yields and Characterization Data

Compound IDYield (%)Melting Point (°C)MS (m/z)Key NMR Shifts (δ, ppm)Source
27 ()56195436.2 (M+H)8.91 (NH), 4.39 (CH₂)
73 ()56N/AN/A10.36 (s, 1H, NH)

Q. Table 2. Biological Activity of Related Compounds

CompoundTargetIC50 (nM)Assay TypeSource
CEP-33779 ()JAK214.0Kinase inhibition
Compound 3 ()Proteasome3.5β5 subunit inhibition

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